molecular formula C26H31NO6 B600966 Dehydro Lacidipine CAS No. 130996-24-6

Dehydro Lacidipine

Cat. No. B600966
CAS RN: 130996-24-6
M. Wt: 453.54
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Dehydro Lacidipine is a main metabolite of Lacidipine . Lacidipine is a lipophilic dihydropyridine calcium channel blocker with a slow onset of action used to treat hypertension . It displays specificity in the vascular smooth muscle, where it acts as an antihypertensive agent to dilate peripheral arterioles and reduce blood pressure .


Molecular Structure Analysis

The molecular weight of Dehydro Lacidipine is 453.53 and its molecular formula is C26H31NO6 . Further structural analysis can be found in studies that explore the molecular dynamics of Lacidipine .

Scientific Research Applications

Stability Under Stress Conditions

The stability of Dehydro Lacidipine under stress conditions has been investigated . The drug degradation occurred under hydrolytic conditions like acidic and basic, while it was stable in the oxidative condition . This property makes it a suitable candidate for studies related to drug degradation under different conditions.

Identification of Degradation Products

Dehydro Lacidipine has been used in studies to identify degradation products under stress conditions . Three degradation products were formed under acidic condition and one degradation product was formed under basic condition . These studies are crucial in understanding the behavior of the drug under different conditions.

Structural Characterization of Degradation Products

The degradation products of Dehydro Lacidipine have been structurally characterized using NMR spectroscopy (1D and 2D) and HRMS (high resolution mass spectrometer) . This helps in understanding the molecular structure and properties of the degradation products.

Development of Amorphous Solid Dispersions (ASDs)

Dehydro Lacidipine has been used in the development of Amorphous Solid Dispersions (ASDs) using hot-melt extrusion (HME) . This method is used to improve the oral bioavailability of poorly water-soluble drugs .

Enhancement of In Vitro Dissolution Rate

The in vitro dissolution rate of Dehydro Lacidipine has been significantly increased by formulating it into an ASD with Soluplus . This can lead to improved drug delivery and absorption.

Evaluation of Physical Stability

The physical stability of Dehydro Lacidipine in ASDs has been evaluated . The ASD formulated with Soluplus showed better physical stability than that with PVP VA64 . This is important in ensuring the quality and effectiveness of the drug during storage.

Mechanism of Action

Safety and Hazards

The safety data sheet for Lacidipine indicates that it is harmful if swallowed . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and to avoid eating, drinking, or smoking when using this product . In case of ingestion, it is advised to rinse the mouth and seek medical attention if symptoms occur .

properties

IUPAC Name

diethyl 2,6-dimethyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]pyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO6/c1-8-31-24(29)21-16(3)27-17(4)22(25(30)32-9-2)23(21)19-13-11-10-12-18(19)14-15-20(28)33-26(5,6)7/h10-15H,8-9H2,1-7H3/b15-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEICLHNCXDXIW-CCEZHUSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C(C(=C1C2=CC=CC=C2/C=C/C(=O)OC(C)(C)C)C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dehydro Lacidipine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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